2-[(3-Methylquinoxalin-2-yl)sulfanyl]-2-phenylacetic acid
Description
Properties
IUPAC Name |
2-(3-methylquinoxalin-2-yl)sulfanyl-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-11-16(19-14-10-6-5-9-13(14)18-11)22-15(17(20)21)12-7-3-2-4-8-12/h2-10,15H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLSWHXXSYZOKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SC(C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Methylquinoxalin-2-yl)sulfanyl]-2-phenylacetic acid typically involves the chemoselective Michael reaction of acrylic acid with the parent substrate 3-phenylquinoxaline-2(1H)-thione. The parent thione is produced by a novel thiation method from the corresponding 3-phenylquinoxaline-2(1H)-one . The chemical structures of the newly synthesized compounds are confirmed by elemental analyses, 1H and 13C NMR .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-[(3-Methylquinoxalin-2-yl)sulfanyl]-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
2-[(3-Methylquinoxalin-2-yl)sulfanyl]-2-phenylacetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(3-Methylquinoxalin-2-yl)sulfanyl]-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to the human thymidylate synthase allosteric site, inhibiting its activity and thereby exerting antiproliferative effects on cancer cells . This interaction disrupts DNA synthesis and cell division, leading to cell death.
Comparison with Similar Compounds
Quinoxaline Derivatives
2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid
- Structure: Morpholine ring replaces the methyl group on quinoxaline; sulfanyl group connects to acetic acid instead of phenylacetic acid.
- Properties: Molecular weight = 305.36; room-temperature stability.
2-{[2-(2-Methyl-5-nitroanilino)-2-oxoethyl]sulfanyl}phenylacetic acid
- Structure: Nitro and methyl-substituted anilino group replaces quinoxaline; retains phenylacetic acid.
- Properties : The nitro group (electron-withdrawing) increases acidity of the phenylacetic acid moiety compared to the electron-donating methyl group in the target compound. This may influence pharmacokinetics and reactivity .
Phenylacetic Acid Derivatives
[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid
- Structure: Methoxy-oxoethyl substituent replaces quinoxaline-sulfanyl group.
- Properties: The methoxy group enhances lipophilicity, while the oxoethyl moiety may participate in keto-enol tautomerism, affecting chemical reactivity and stability .
3-(4-Chloro-2-methoxyphenyl)phenylacetic acid
- Structure : Chloro and methoxy substituents on the phenyl ring.
- The substitution pattern differs from the target compound’s quinoxaline-sulfanyl system, leading to distinct activity profiles .
2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid
- Structure: Fluorine and dimethylamino groups on the phenyl ring.
- Properties: Fluorine’s electronegativity and the dimethylamino group’s basicity influence solubility and receptor interactions.
Sulfanyl-Linked Compounds
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids
2-{[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide
- Structure: Triazole rings replace quinoxaline; acetamide replaces phenylacetic acid.
- The acetamide group may reduce acidity compared to phenylacetic acid .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Quinoxaline Core: The electron-deficient nature of quinoxaline in the target compound may facilitate interactions with biological targets via π-π stacking or hydrogen bonding, as seen in similar systems .
- Sulfanyl Linker : This group offers a site for functionalization, analogous to compounds used in antiproliferative agents .
Q & A
Basic: What synthetic strategies are recommended for preparing 2-[(3-Methylquinoxalin-2-yl)sulfanyl]-2-phenylacetic acid?
Methodological Answer:
A common approach involves coupling a thiol-containing quinoxaline derivative (e.g., 3-methylquinoxaline-2-thiol) with a phenylacetic acid scaffold using nucleophilic substitution or thiol-ene reactions. Critical parameters include:
- Stoichiometry: Maintain a 1:1 molar ratio to minimize side products.
- Solvent: Polar aprotic solvents like DMF or methanol enhance reactivity .
- Catalysis: Use base catalysts (e.g., K₂CO₃) to deprotonate the thiol group and drive the reaction .
- Purification: Isolate the product via recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Basic: How can NMR and IR spectroscopy confirm the structural integrity of this compound?
Methodological Answer:
- ¹H NMR:
- The quinoxaline protons (aromatic region: δ 8.0–9.0 ppm) and phenylacetic acid protons (δ 3.5–4.0 ppm for the CH₂ group) should integrate correctly .
- The sulfanyl (S–CH₂) group may appear as a singlet near δ 3.2–3.5 ppm .
- ¹³C NMR:
- Confirm the carbonyl (C=O) signal at δ 170–175 ppm and aromatic carbons (δ 120–140 ppm) .
- IR:
- Stretching vibrations for C=O (~1700 cm⁻¹) and S–C (~650 cm⁻¹) validate functional groups .
Advanced: What crystallographic challenges arise for this compound, and how can SHELXL refine its structure?
Methodological Answer:
- Challenges:
- Refinement Workflow:
Advanced: How can contradictory biological activity data across assays be resolved?
Methodological Answer:
- Assay Replication: Standardize conditions (e.g., pH, temperature) and include positive controls (e.g., known enzyme inhibitors) .
- Data Normalization:
- Use IC₅₀ values normalized to vehicle controls.
- Address solvent effects (e.g., DMSO concentrations ≤1%) .
- Mechanistic Studies:
- Perform kinetic assays (e.g., time-dependent inhibition) to differentiate competitive vs. non-competitive binding .
Basic: What analytical protocols ensure purity ≥95% for this compound?
Methodological Answer:
- HPLC:
- Column: C18 reverse-phase (5 µm, 250 mm × 4.6 mm).
- Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% TFA .
- Mass Spectrometry:
- Melting Point:
- Compare observed vs. literature values (±2°C tolerance) .
Advanced: Which computational methods predict target binding modes for this compound?
Methodological Answer:
- Molecular Docking:
- Use AutoDock Vina with a quinoxaline-binding protein (e.g., kinase domains) to simulate ligand-receptor interactions .
- Validate docking poses with MD simulations (GROMACS, 100 ns trajectories) .
- Pharmacophore Modeling:
- Map essential features (e.g., sulfanyl group, aromatic rings) using Schrödinger’s Phase .
Advanced: How can solvent polarity impact the compound’s stability during storage?
Methodological Answer:
- Stability Tests:
- Degradation Pathways:
Basic: What are the key differences in reactivity between quinoxaline and quinoline derivatives of phenylacetic acid?
Methodological Answer:
- Electronic Effects:
- Steric Hindrance:
- 3-Methyl substitution on quinoxaline reduces rotational freedom compared to quinoline derivatives .
Advanced: How to address low yields in large-scale synthesis?
Methodological Answer:
- Optimization Steps:
- Byproduct Analysis:
- Identify dimers or oxidized products via LC-MS; add antioxidants (e.g., BHT) .
Advanced: What strategies validate the compound’s role in enzyme inhibition studies?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
